molecular formula C11H20N2O2S B153391 Tert-butyl 4-carbamothioylpiperidine-1-carboxylate CAS No. 214834-18-1

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate

Cat. No. B153391
M. Wt: 244.36 g/mol
InChI Key: SCGQNJHAAYUQOO-UHFFFAOYSA-N
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Description

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. Although the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl and piperidine moieties are extensively studied for their synthetic utility and potential biological activities.

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For instance, tert-butyl 4-oxopiperidine-1-carboxylate derivatives are synthesized through reactions with L-selectride, followed by the Mitsunobu reaction and alkaline hydrolysis to afford various isomers with high selectivity . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction, highlighting the versatility of tert-butyl piperidine scaffolds in constructing complex molecules .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was elucidated using these techniques, revealing a three-dimensional network with hydrophobic channels in the crystal structure . Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of these compounds.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are useful in synthetic chemistry. The reactivity of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi and subsequent alkylation reactions leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for further transformations . Additionally, the use of tert-butyl piperidine derivatives in oxidative coupling and Michael addition reactions demonstrates their utility in stereoselective synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the introduction of tert-butyl groups can impart steric bulk and solubilizing properties, as seen in the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine . These properties are important for the solubility, stability, and reactivity of the compounds, which can be tailored for specific applications in synthesis and drug design.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Protein Tyrosine Kinase Inhibitors : Tert-butyl 4-carbamothioylpiperidine-1-carboxylate serves as an intermediate in synthesizing novel protein tyrosine kinase inhibitors, specifically the Jak3 inhibitor CP-690550. This synthesis involves a series of steps including nucleophilic substitution, borohydride reduction, and oxidation, achieving a high total yield of 80.2% (Chen Xin-zhi, 2011).

  • Preparation of Piperidine Derivatives : The compound is used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for preparing diverse piperidine derivatives. These derivatives are synthesized via reaction with dimethylhydrazone and subsequent allylation (A. I. Moskalenko & V. Boev, 2014).

  • Role in Stereoselective Syntheses : It is integral in stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. The process involves reactions leading to the formation of cis isomers in quantitative yield and further transformation to trans isomers (V. Boev et al., 2015).

  • Formation of Fused Piperidine Derivatives : Tert-butyl 4-carbamothioylpiperidine-1-carboxylate is used in reactions leading to the formation of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles. These derivatives undergo cyclization with high stereoselectivity (A. I. Moskalenko & V. Boev, 2014).

  • Anticancer Drug Intermediate : The compound is an important intermediate in synthesizing small molecule anticancer drugs. A high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, has been established, signifying its role in anticancer drug development (Binliang Zhang et al., 2018).

  • X-ray Studies and Molecular Packing : X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, reveal details about its crystal structure and molecular packing, which are important for understanding its chemical properties and applications (C. Didierjean et al., 2004).

  • Synthesis of CDK9 Inhibitors and Ibrutinib : It is also used in synthesizing tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a key intermediate for CDK9 inhibitors and Ibrutinib, highlighting its importance in cancer treatment research (Xiaohan Hu et al., 2019).

Safety And Hazards

This compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to avoid breathing dust, vapor, mist, or gas and avoid contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-carbamothioylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-8(5-7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQNJHAAYUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370855
Record name tert-Butyl 4-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-carbamothioylpiperidine-1-carboxylate

CAS RN

214834-18-1
Record name tert-Butyl 4-carbamothioylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-carbamothioylpiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl-4-carbamoylpiperidine-1-carboxylate (2.65 g, 11.62 mmol) in a DME/DCM 2:1 mixture (78 mL), Lawesson reagent (2.35 g, 5.81 mmol, 0.5 eq) was added and the mixture was stirred at r.t. overnight. The solvent was removed and the residue was taken up with ethyl acetate and washed with saturated aqueous K2CO3. The organic layer was separated, dried over Na2SO4 and concentrated to dryness. The residue was triturated with diethyl ether and dried to give 2.65 g (92%) of the title compound as a white solid.
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
DME DCM 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Zuo, M Chen, X Shao, X Qian, X Liu, X Zhou… - Bioorganic & Medicinal …, 2020 - Elsevier
… -4-carboxamide with (Boc) 2 O gave intermediate tert-butyl 4-carbamoylpiperidine-1-carboxylate 1, which was vulcanized to yield to tert-butyl 4-carbamothioylpiperidine-1-carboxylate 2. …
Number of citations: 4 www.sciencedirect.com
DJ Tsagris, K Birchall, N Bouloc, JM Large… - Bioorganic & medicinal …, 2018 - Elsevier
A series of trisubstituted thiazoles have been identified as potent inhibitors of Plasmodium falciparum (Pf) cGMP-dependent protein kinase (PfPKG) through template hopping from …
Number of citations: 27 www.sciencedirect.com
QF Wu, B Zhao, ZJ Fan, JB Zhao, XF Guo, DY Yang… - RSC …, 2018 - pubs.rsc.org
… Compound 4 was synthesized by condensation between intermediate 2 and tert-butyl 4-carbamothioylpiperidine-1-carboxylate 3. After removal of protection group at N-Boc of …
Number of citations: 34 pubs.rsc.org
M Kono, T Matsumoto, T Kawamura… - Bioorganic & medicinal …, 2013 - Elsevier
… A mixture of tert-butyl 4-carbamothioylpiperidine-1-carboxylate (1.0 g, 7.24 mmol), 2-bromo-1-phenylethanone (1.58 g, 7.96 mmol), potassium carbonate (1.0 g, 7.24 mmol), and DMF (…
Number of citations: 46 www.sciencedirect.com
C Zhang, L Wang, Y Xu, Y Huang, J Huang… - European Journal of …, 2022 - Elsevier
… Then, m16–m20 were subjected to bromination reaction to obtain the corresponding products m21–m25, which were reacted with tert-butyl 4-carbamothioylpiperidine-1-carboxylate by …
Number of citations: 6 www.sciencedirect.com
DJ Tsagris, K Birchall, N Bouloc, JM Large, A Merritt… - core.ac.uk
… Reagents and conditions (a) LiHMDS (1M in THF), THF, 0 C to rt, 80%; (b) (i) (Me)3SiCl, (nBu)4NBr, DMSO, THF, 0 C to rt, (ii) tert-butyl 4carbamothioylpiperidine-1-carboxylate, EtOH, …
Number of citations: 0 core.ac.uk
J Mowat, AHM Ehrmann, S Christian… - ACS Medicinal …, 2022 - ACS Publications
… thiazole ring was accomplished via condensation of commercially available or readily prepared α-bromomethyl ketones (eg, 43) with tert-butyl 4-carbamothioylpiperidine-1-carboxylate (…
Number of citations: 3 pubs.acs.org
Q Wu, B Zhao, Z Fan, X Guo, D Yang… - Journal of agricultural …, 2019 - ACS Publications
… 3a was obtained by condensation of α-halocarboxylates (2-bromo-1-(3,4-dichloroisothiazol-5-yl)ethan-1-one) and thioamides (tert-butyl 4-carbamothioylpiperidine-1-carboxylate), (33) …
Number of citations: 34 pubs.acs.org
DY Tie - 2013 - core.ac.uk
… tert-Butyl 4-carbamothioylpiperidine-1-carboxylate (5.86 g, 24.0 mmol) was dissolved in dichloromethane (100 mL) and trifluoroacetic acid (37.5 mL, 487 mmol) was added, the …
Number of citations: 2 core.ac.uk
C Ding, Y Pan, X Yin, C Tan, X Wang - Chinese Journal of Organic …, 2019 - sioc-journal.cn
… The precipitate was filtered, washed with water and dried to give tert-butyl 4-carbamothioylpiperidine-1carboxylate (6), yield 95.2%, a white solid. mp 133~ 134 ℃; 1H NMR (500 MHz, …
Number of citations: 2 sioc-journal.cn

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